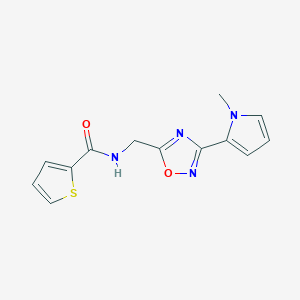

![molecular formula C24H22N2O3S3 B2507681 3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide CAS No. 946370-60-1](/img/structure/B2507681.png)

3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex molecule that appears to be related to a family of sulfonamide derivatives, which are known for their diverse biological activities. The structure suggests the presence of multiple aromatic rings, a sulfamoyl group, and a thiophene moiety, which are common features in medicinal chemistry for targeting various biological pathways.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multi-step reactions that may include the formation of amide bonds, introduction of sulfonamide groups, and coupling of aromatic systems. For instance, the synthesis of similar sulfamoylphenyl compounds has been described through reactions involving intermediates like 4-sulfamoylbenzoyl chloride and various amines . Additionally, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, which share structural similarities with the compound of interest, has been achieved by reacting alkoxyaryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized by X-ray crystallography, NMR, and mass spectrometry. For example, the structure of a related compound, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, was elucidated using X-ray diffraction and spectroscopic techniques . These methods provide detailed information about the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including those that lead to the formation of metal complexes . The reactivity of the sulfonamide group, in particular, allows for the formation of bonds with transition metals, which can be exploited for the development of new materials or as part of biological assays. The chemical behavior of these compounds under different conditions, such as in the presence of light, can also be studied to understand their potential as photoinitiators in polymerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, including solubility, melting points, and stability, are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity and basicity, which in turn impacts its solubility and reactivity. The thermal stability of these compounds can be assessed using techniques like thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . Additionally, the electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated using computational methods like density functional theory (DFT) to predict the compound's reactivity and interactions with biological targets .

Scientific Research Applications

Anti-inflammatory Activity

Compounds related to 3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide have been investigated for their anti-inflammatory properties. For instance, derivatives such as 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamides have shown marked anti-inflammatory activity in animal models, highlighting their potential as novel anti-inflammatory agents with better efficacy and reduced gastrointestinal side effects compared to traditional treatments (Cong Ri-gang, 2007).

Carbonic Anhydrase Inhibition

Aromatic sulfonamide inhibitors, including those structurally similar to the compound , have been identified as potent inhibitors of carbonic anhydrase (CA) isoenzymes. These inhibitors show nanomolar half maximal inhibitory concentrations (IC50) across various CA isoenzymes, demonstrating their potential in therapeutic applications targeting these enzymes (C. Supuran et al., 2013).

Material Science Applications

In the field of material science, sulfur-containing compounds derived from similar chemical structures have been explored for their applications in polymerization and the development of novel polymeric materials. Studies have shown the potential of sulfur-containing carboxylic acids as electron donors in photoinduced free-radical polymerizations, which could have implications for the synthesis of advanced materials with specific properties (A. Wrzyszczyński et al., 2000).

Antimicrobial Agents

Research into the antimicrobial activity of sulfamoyl derivatives has led to the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety. These compounds have been tested for their in vitro antibacterial and antifungal activities, showing promising results that suggest potential applications as antimicrobial agents (E. Darwish et al., 2014).

Advanced Polymer Materials

Further extending its application in material science, derivatives of this compound have been explored for the preparation of advanced polymer materials. Studies have focused on the synthesis of polyamide-imides incorporating ether, sulfur, and trifluoromethyl linkages, which exhibit outstanding solubility, thermal stability, and potential for various industrial applications (A. Shockravi et al., 2009).

Safety and Hazards

Future Directions

Mechanism of Action

Target of action

Sulfamoyl and thiophene derivatives are known to interact with a variety of biological targets. For instance, some sulfamoyl derivatives are known to inhibit carbonic anhydrases, enzymes that are involved in maintaining pH balance in the body . Thiophene derivatives, on the other hand, have been found to exhibit a wide range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of action

The mode of action of a compound depends on its specific structure and the biological target it interacts with. For sulfamoyl derivatives, their inhibitory effect on carbonic anhydrases is due to the formation of a coordination bond with the zinc ion in the active site of the enzyme . Thiophene derivatives, due to their diverse structures, can have various modes of action .

Biochemical pathways

The affected biochemical pathways would depend on the specific targets of the compound. For instance, inhibition of carbonic anhydrases by sulfamoyl derivatives can affect processes like respiration and the transport of carbon dioxide and bicarbonate in the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, inhibition of carbonic anhydrases can lead to a decrease in the concentration of bicarbonate ions in the body .

Action environment

Environmental factors like pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the activity of sulfamoyl derivatives can be affected by the pH of the environment, as this can influence the ionization state of the sulfamoyl group .

properties

IUPAC Name |

3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S3/c1-17-10-12-19(13-11-17)26(2)32(28,29)23-21(18-7-4-3-5-8-18)16-31-22(23)24(27)25-15-20-9-6-14-30-20/h3-14,16H,15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYABYFMBDRMLPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2507600.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B2507603.png)

![(3E)-3-{[4-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2507604.png)

![Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2507608.png)

![2-N-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid](/img/structure/B2507610.png)

![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2507614.png)

![N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2507617.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2507618.png)

![ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2507619.png)